![molecular formula C6H15N3O B13421754 Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
Dimethyl({3-[methyl(nitroso)amino]propyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl({3-[methyl(nitroso)amino]propyl})amine is a chemical compound with the molecular formula C6H15N3O It is a derivative of dimethylaminopropylamine, featuring a nitroso group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl({3-[methyl(nitroso)amino]propyl})amine can be synthesized through a multi-step process. The initial step involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine . The final step involves the nitrosation of dimethylaminopropylamine using nitrous acid or other nitrosating agents to introduce the nitroso group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitrosation step is carefully monitored to prevent the formation of unwanted by-products and to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl({3-[methyl(nitroso)amino]propyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nitrosating agents: Such as nitrous acid or tert-butyl nitrite
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Dimethyl({3-[methyl(nitroso)amino]propyl})amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as a nitrosating agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target specific molecular pathways.
Industry: Utilized in the production of surfactants and other industrial chemicals
Mecanismo De Acción
The mechanism of action of dimethyl({3-[methyl(nitroso)amino]propyl})amine involves the nitrosation of amines, which can lead to the formation of nitrosamines. This process is initiated by the reaction of the nitroso group with nucleophilic nitrogen atoms in amines, resulting in the formation of N-nitroso compounds. These compounds can further react to form diazonium ions or other reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: A simple amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: An amine with three methyl groups attached to the nitrogen atom.
N-Nitrosodimethylamine: A nitrosamine with two methyl groups attached to the nitrogen atom and a nitroso group
Uniqueness
Dimethyl({3-[methyl(nitroso)amino]propyl})amine is unique due to its specific structure, which includes a propyl chain and a nitroso group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo nitrosation and form reactive intermediates makes it valuable in various chemical and biological applications .
Propiedades
Fórmula molecular |
C6H15N3O |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-N-methylnitrous amide |
InChI |
InChI=1S/C6H15N3O/c1-8(2)5-4-6-9(3)7-10/h4-6H2,1-3H3 |
Clave InChI |
UTHIWFASRZCDKI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





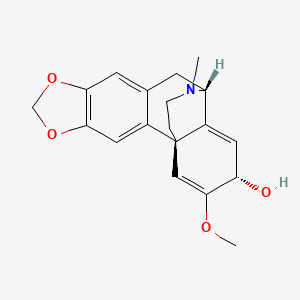


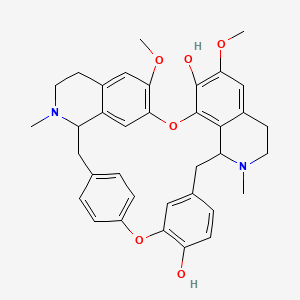


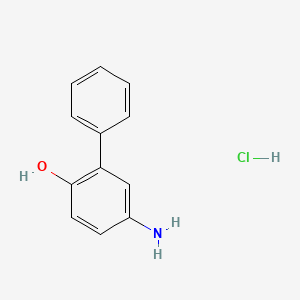
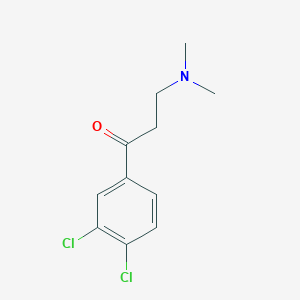

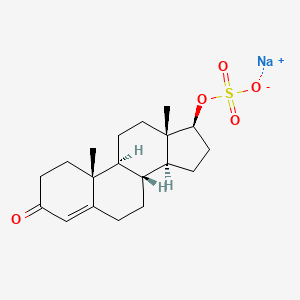
![N-[4-[2-hydroxy-1-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13421715.png)
